N'-[(4-chlorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
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Description
N'-[(4-chlorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H26ClN3O2 and its molecular weight is 435.95. The purity is usually 95%.
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Scientific Research Applications
Conducting Polymers and Electron Transfer
Research on conducting polymers, specifically poly[bis(pyrrol-2-yl)arylenes], has shown that derivatized bis(pyrrol-2-yl) arylenes exhibit low oxidation potentials, making them stable in their conducting form. These polymers are synthesized through electropolymerization and have applications in creating stable conducting materials (Sotzing et al., 1996).
Biomimetic Systems
The development of green chromophores that mimic the photophysical and redox properties of chlorophyll a, such as 1,7-bis(pyrrolidin-1-yl)-3,4:9,10-perylene-bis(dicarboximide), highlights the potential for synthetic compounds to be used in biomimetic electron donor-acceptor systems. This area of research is crucial for understanding photosynthetic processes and developing artificial photosynthetic systems (Lukas et al., 2002).
Antiviral Activities
The synthesis of heterocyclic systems, including naphthalen-1-ylmethylene derivatives, has shown promising antiviral activities against the H5N1 virus. This research underlines the potential of naphthalene derivatives in developing new antiviral drugs (Flefel et al., 2014).
Sensor Technologies
Naphthoquinone-based chemosensors have been developed for detecting transition metal ions. These sensors exhibit remarkable selectivity towards Cu2+ ions and change color upon complexation, indicating their potential application in environmental monitoring and chemical sensing (Gosavi-Mirkute et al., 2017).
Hydrogen Evolution Reaction
Chlorocobaloxime complexes containing N-(4-pyridylmethyl)-1,8-naphthalamide ligands have shown enhanced electrochemical hydrogen evolution in an alkaline medium. This research indicates the potential of naphthalene-based ligands in catalyzing hydrogen production, an essential reaction for sustainable energy technologies (Yadav et al., 2023).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O2/c26-20-12-10-18(11-13-20)16-27-24(30)25(31)28-17-23(29-14-3-4-15-29)22-9-5-7-19-6-1-2-8-21(19)22/h1-2,5-13,23H,3-4,14-17H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSRIPKSNCLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.